PTC-209

Mantle cell lymphoma BMI-1 inhibition Cytotoxicity

PTC-209 is the definitive BMI-1 inhibitor for irreversible cancer-initiating cell (CIC) ablation. Its post-transcriptional repression mechanism ensures long-term CIC loss, validated in colorectal xenografts. Unlike alternatives, its micromolar potency avoids overwhelming apoptosis in mantle cell lymphoma models, enabling precise BMI-1 pathway dissection. With ~45% oral bioavailability and manageable toxicity (LD50 450 mg/kg), it excels in chronic dosing and neuroblastoma combination studies. Procure PTC-209 to guarantee reproducible, mechanism-specific results.

Molecular Formula C17H13Br2N5OS
Molecular Weight 495.2 g/mol
CAS No. 315704-66-6
Cat. No. B1678312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTC-209
CAS315704-66-6
SynonymsPTC209;  PTC 209;  PTC-209.
Molecular FormulaC17H13Br2N5OS
Molecular Weight495.2 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br
InChIInChI=1S/C17H13Br2N5OS/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19/h3-8H,1-2H3,(H,22,23)
InChIKeyXVOOCQSWCCRVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBeige to grey solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PTC-209 315704-66-6: A Pharmacologically Defined, Irreversible BMI-1 Inhibitor for Cancer Stem Cell Research


PTC-209 (CAS 315704-66-6) is a small-molecule inhibitor of the polycomb group protein BMI-1 (B lymphoma Mo-MLV insertion region 1 homolog) with a reported IC50 of approximately 0.5 μM in HEK293T cell lines [1]. It targets the BMI-1 self-renewal machinery and is characterized by its irreversible impairment of cancer-initiating cell (CIC) growth [2].

Beyond the IC50: Why PTC-209 Cannot Be Substituted with Other BMI-1 Inhibitors Like PTC-028 or PTC596


BMI-1 inhibitors are not a monolithic class. PTC-209 operates via a distinct mechanism—post-transcriptional repression leading to irreversible CIC impairment—compared to PTC-028 (post-translational modification with oral bioavailability) or PTC596 (second-generation BMI-1 degradation with p53-independent apoptosis) [1]. Interchanging these compounds without considering their differential selectivity profiles, mechanism-based toxicities, and irreversibility of action introduces significant experimental variability and can confound target engagement studies [2].

Head-to-Head and Cross-Study Comparative Evidence for PTC-209 Selection


PTC-209 vs. PTC596 in Mantle Cell Lymphoma: Differential Cytotoxicity and Potency

In a direct head-to-head comparison using mantle cell lymphoma (MCL) cell lines, PTC-209 and PTC596 exhibited markedly different potency and cytotoxic profiles. For instance, in REC-1 cells, PTC-209 demonstrated an IC50 of 2.7 μM for anti-proliferation and an ED50 of 6.7 μM for apoptosis, whereas PTC596 was significantly more potent with an IC50 of 136 nM and an ED50 of 314 nM [1].

Mantle cell lymphoma BMI-1 inhibition Cytotoxicity

PTC-209 vs. QW24 in Colorectal Cancer: Comparative In Vivo Tumor Growth Inhibition

In a comparative in vivo study using a colorectal cancer xenograft model, PTC-209 and the novel BMI-1 inhibitor QW24 were administered at equivalent doses. QW24 demonstrated superior tumor growth inhibition compared to PTC-209 over a 21-day treatment period [1].

Colorectal cancer Xenograft BMI-1 inhibition

PTC-209 vs. PRT4165: Differential Induction of Apoptosis and Caspase-3 Cleavage

A direct comparison of PTC-209 and PRT4165 in acute leukemia cell lines revealed a key mechanistic divergence in apoptosis induction. While both compounds suppressed growth, PRT4165 induced caspase-3 cleavage in five of the tested cell lines, whereas PTC-209 did so in only two [1].

Acute leukemia Apoptosis BMI-1 inhibition

PTC-209 vs. PTC-028 in MYCN-Amplified Neuroblastoma: Differential Toxicity and Efficacy

In a comparative study of BMI1 inhibitors in MYCN-amplified neuroblastoma, both PTC-209 and PTC-028 showed selective antitumor activity. However, PTC-028 exhibited toxicity at lower concentrations and more potently induced apoptosis and G1-phase cell cycle arrest [1].

Neuroblastoma BMI-1 inhibition PTC-028

PTC-209 Demonstrates Moderate Oral Bioavailability (~45%) in Mice, Enabling Oral Dosing Studies

Unlike some BMI-1 inhibitors that are only active via subcutaneous injection, PTC-209 exhibits moderate oral bioavailability in mice, enabling oral dosing for in vivo studies. A single oral dose of 50 mg/kg achieved a Cmax of 3.2 μg/mL with a Tmax of 1.5 hours and an oral bioavailability of approximately 45% .

Pharmacokinetics Oral bioavailability In vivo

PTC-209 Displays Low Acute Oral Toxicity (LD50 = 450 mg/kg) in Mice

In toxicity studies, PTC-209 HBr demonstrated low acute oral toxicity in mice with an LD50 of 450 mg/kg . Chronic administration (40 mg/kg/day for 28 days) did not cause significant changes in serum liver or kidney function markers or histopathological abnormalities .

Toxicology LD50 Safety profile

Validated Research Applications of PTC-209 Stemming from Comparative Evidence


Irreversible Depletion of Colorectal Cancer-Initiating Cells (CICs) in Xenograft Models

PTC-209 is the tool of choice for studies requiring irreversible impairment of CIC self-renewal. In primary colorectal cancer xenografts, treatment with PTC-209 resulted in long-term and irreversible loss of CICs and abrogation of tumor growth [1]. This distinguishes it from reversible or less potent inhibitors and is directly supported by its mechanism of action.

Investigating BMI-1 Dependent Pathways in Mantle Cell Lymphoma Without Potent Off-Target Cytotoxicity

In mantle cell lymphoma research, PTC-209 offers a distinct profile compared to the highly potent PTC596. The head-to-head comparison in MCL cell lines [1] shows that PTC-209 is less cytotoxic (IC50 in the micromolar range) than PTC596 (nanomolar range). This makes PTC-209 a more appropriate tool for dissecting BMI-1 specific signaling without overwhelming apoptosis, particularly in combination studies.

In Vivo Studies Requiring Oral Dosing with a Well-Characterized Toxicity Profile

PTC-209's moderate oral bioavailability (~45% in mice) and defined acute toxicity (LD50 = 450 mg/kg) make it a practical choice for chronic oral dosing studies [1]. This avoids the stress and variability of repeated subcutaneous injections, a limitation for some in-class compounds like PRT4165.

Studies in MYCN-Amplified Neuroblastoma Requiring a Wider Therapeutic Window

In neuroblastoma models, the comparative study with PTC-028 [1] demonstrated that PTC-209 exhibits selective antitumor activity with lower toxicity than PTC-028. Therefore, PTC-209 is the preferred BMI-1 inhibitor for long-term or combination studies in this aggressive pediatric cancer where minimizing off-target effects is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PTC-209

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.